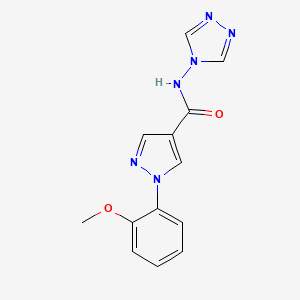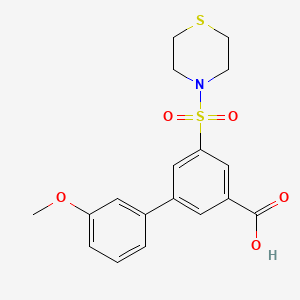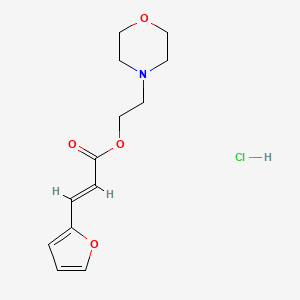
1-(2-methoxyphenyl)-N-4H-1,2,4-triazol-4-yl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methoxyphenyl)-N-4H-1,2,4-triazol-4-yl-1H-pyrazole-4-carboxamide, also known as MPPT, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Mécanisme D'action
1-(2-methoxyphenyl)-N-4H-1,2,4-triazol-4-yl-1H-pyrazole-4-carboxamide inhibits PKA by binding to the enzyme's regulatory subunit, preventing the catalytic subunit from being activated. This results in a decrease in PKA activity, which can lead to various downstream effects depending on the specific cellular context.
Biochemical and Physiological Effects:
In addition to its potential use as a PKA inhibitor, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme adenosine deaminase, which is involved in purine metabolism. This compound has also been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-methoxyphenyl)-N-4H-1,2,4-triazol-4-yl-1H-pyrazole-4-carboxamide in lab experiments is its specificity for PKA inhibition, which can allow for more targeted manipulation of cellular processes. However, one limitation is that this compound has relatively low potency compared to other PKA inhibitors, which may limit its usefulness in certain applications.
Orientations Futures
There are several potential future directions for 1-(2-methoxyphenyl)-N-4H-1,2,4-triazol-4-yl-1H-pyrazole-4-carboxamide research. One area of interest is the development of more potent and selective PKA inhibitors based on the structure of this compound. Additionally, this compound's anti-inflammatory effects suggest that it may have potential as a therapeutic agent for inflammatory diseases. Finally, further research is needed to fully understand the downstream effects of PKA inhibition by this compound and how these effects may vary depending on the specific cellular context.
Méthodes De Synthèse
The synthesis of 1-(2-methoxyphenyl)-N-4H-1,2,4-triazol-4-yl-1H-pyrazole-4-carboxamide involves the reaction of 2-methoxyphenylhydrazine with 4-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, followed by the reaction with triethyl orthoformate and sodium azide. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
1-(2-methoxyphenyl)-N-4H-1,2,4-triazol-4-yl-1H-pyrazole-4-carboxamide has been studied for its potential use in various research applications, including as an inhibitor of the enzyme cyclic AMP-dependent protein kinase (PKA). PKA is involved in various cellular processes, including gene expression, metabolism, and cell growth, making it an attractive target for drug development. This compound has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-N-(1,2,4-triazol-4-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c1-21-12-5-3-2-4-11(12)19-7-10(6-16-19)13(20)17-18-8-14-15-9-18/h2-9H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKOIZKTCFABJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)C(=O)NN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-6-propyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5369358.png)

![9-isobutyryl-1-methyl-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5369373.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5369378.png)
![2-{4-[(2-methylphenyl)thio]piperidin-1-yl}-2-oxo-1-pyridin-3-ylethanone](/img/structure/B5369385.png)
![N-[3-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)phenyl]-2-furamide](/img/structure/B5369395.png)
![2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5369403.png)
![[4-(methylthio)phenyl]{1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-3-yl}methanone](/img/structure/B5369410.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(4-methylphenyl)urea](/img/structure/B5369413.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B5369420.png)

![3-[5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5369430.png)
![3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5369438.png)
